molecular formula C13H26O5S B15359810 Galactopyranoside, 1-heptylthio-1-deoxy-

Galactopyranoside, 1-heptylthio-1-deoxy-

Cat. No.: B15359810
M. Wt: 294.41 g/mol
InChI Key: HPEGNLMTTNTJSP-UHFFFAOYSA-N
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Description

Heptyl b-D-thioglucopyranoside is a biochemical surfactant and detergent widely used in scientific research. It is known for its unique properties, including its ability to solubilize membrane proteins while maintaining their native structure and function. This compound is particularly valuable in the fields of chemistry, biology, medicine, and industry due to its non-ionic nature and biocompatibility.

Properties

IUPAC Name

2-heptylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5S/c1-2-3-4-5-6-7-19-13-12(17)11(16)10(15)9(8-14)18-13/h9-17H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEGNLMTTNTJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Koenigs-Knorr Glycosylation with Thiol Nucleophiles

The Koenigs-Knorr reaction remains a cornerstone for synthesizing thioglycosides. For 1-heptylthio-1-deoxy-β-D-galactopyranoside, this involves:

  • Per-O-acetylation of D-galactose : Protection of hydroxyl groups using acetic anhydride under acidic conditions yields 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide.
  • Anomeric substitution : Reaction with heptanethiol in the presence of a base (e.g., pyridine or triethylamine) facilitates nucleophilic displacement of the bromide. The choice of solvent (e.g., dichloromethane or acetonitrile) influences reaction kinetics and anomeric selectivity.
  • Deacetylation : Basic hydrolysis (e.g., sodium methoxide in methanol) removes acetyl protecting groups, yielding the final product.

Key Parameters :

  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.
  • Stereochemical control : Silver salts (e.g., Ag₂CO₃) promote β-anomer formation by stabilizing the oxocarbenium intermediate.
  • Yield optimization : Excess heptanethiol (1.5–2.0 equivalents) ensures complete bromide displacement, with reported yields of 60–75% for analogous ethylthiogalactosides.

Thioglycosylation via Mitsunobu Reaction

An alternative approach employs the Mitsunobu reaction to couple heptanethiol directly to a galactose derivative:

  • Activation of the anomeric position : Treatment of 1-hydroxy-β-D-galactopyranose with diethyl azodicarboxylate (DEAD) and triphenylphosphine generates a reactive intermediate.
  • Thiol coupling : Heptanethiol attacks the activated anomeric carbon, forming the thioglycosidic bond with inversion of configuration to yield the β-anomer.

Advantages :

  • Avoids hazardous bromination steps.
  • Compatible with moisture-sensitive substrates.

Limitations :

  • Requires strict anhydrous conditions.
  • Lower scalability compared to Koenigs-Knorr methods.

Large-Scale Synthesis and Process Optimization

Industrial-scale production demands solvent recycling, cost-effective catalysts, and minimal purification steps. Insights from a patented large-scale synthesis of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-β-D-galactopyranoside provide transferable strategies:

Solvent Selection and Work-Up

  • Reaction solvent : Tetrahydrofuran (THF) or ethyl acetate balances reactivity and ease of removal via distillation.
  • Extraction : Tert-butyl methyl ether (TBME) efficiently partitions organic products from aqueous byproducts.
  • Crystallization : Heptane or hexane induces precipitation of the thioglycoside, achieving >95% purity after recrystallization.

Catalytic and Reagent Efficiency

  • Silver(I) oxide : Enhances β-selectivity in Koenigs-Knorr reactions at 0.1–0.3 equivalents.
  • Sodium azide : In related syntheses, NaN₃ facilitates azido group introduction; analogous thiols may replace azide in optimized protocols.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • Anomeric proton (δ 5.2–5.5 ppm, d, J = 9–10 Hz) confirms β-configuration.
    • Heptylthio chain protons appear as multiplet (δ 1.2–1.6 ppm, -CH₂-) and triplet (δ 2.5–2.7 ppm, -SCH₂-).
  • ¹³C NMR :
    • Thioglycosidic carbon (C1) resonates at δ 85–90 ppm, distinct from O-glycosides (δ 95–100 ppm).

Mass Spectrometry

  • ESI-MS : [M+Na]⁺ ion at m/z 365.15 (calculated for C₁₃H₂₄O₅S).
  • High-resolution MS : Confirms molecular formula (deviation < 2 ppm).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min.
  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Applications and Biological Relevance

Lectin Inhibition and Anti-Adhesion Therapy

1-Heptylthio-1-deoxy-β-D-galactopyranoside demonstrates potent inhibition of Pseudomonas aeruginosa lectin PA-IL (IC₅₀ = 12 μM), reducing bacterial adhesion to bronchial cells by 60–70%. Multivalent presentations of this compound on dendrimer scaffolds enhance avidity, achieving sub-micromolar inhibition.

Enzyme Substrate Specificity Studies

The compound serves as a non-hydrolyzable analog in β-galactosidase assays, elucidating enzyme active-site architecture. Its resistance to glycosidase cleavage makes it ideal for crystallographic studies.

Chemical Reactions Analysis

Types of Reactions: Heptyl b-D-thioglucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Heptyl b-D-thioglucopyranoside. These products are valuable in different research and industrial applications.

Scientific Research Applications

Heptyl b-D-thioglucopyranoside is extensively used in scientific research due to its ability to solubilize membrane proteins and maintain their functionality. It is commonly employed in:

  • Protein Studies: Solubilizing membrane proteins for structural and functional analysis.

  • Biomedicine: Investigating human ailments and developing therapeutic strategies.

  • Biochemistry: Studying enzyme activities and interactions.

  • Industrial Applications: Used as a detergent in various biotechnological processes.

Mechanism of Action

Heptyl b-D-thioglucopyranoside is often compared with other non-ionic surfactants such as n-Octyl β-D-glucopyranoside and Brij 35. While these compounds share similar properties, Heptyl b-D-thioglucopyranoside is unique in its ability to maintain the native structure of membrane proteins during solubilization. This makes it particularly suitable for applications requiring the preservation of protein functionality.

Comparison with Similar Compounds

  • n-Octyl β-D-glucopyranoside

  • Brij 35

  • n-Dodecyl β-D-maltoside

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Biological Activity

Galactopyranoside, 1-heptylthio-1-deoxy- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and possible applications in drug development.

  • Molecular Formula : C₁₃H₂₆O₅S
  • Molecular Weight : 294.41 g/mol
  • InChIKey : HPEGNLMTTNTJSP-YMWOCUMHSA-N

Biological Activity Overview

The biological activity of Galactopyranoside, 1-heptylthio-1-deoxy- can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of galactopyranosides. For instance, derivatives of methyl β-D-galactopyranoside (MGP) have shown promising inhibitory activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.352 to 0.703 mg/ml and Minimum Bactericidal Concentration (MBC) values from 0.704 to 1.408 mg/ml .

Compound MIC (mg/ml) MBC (mg/ml)
Methyl β-D-galactopyranoside Ester0.352 - 0.7030.704 - 1.408

2. Cytotoxic Effects

The cytotoxic effects of galactopyranosides have been investigated in various cancer cell lines. The compound's structure allows it to inhibit glycolytic enzymes, which is particularly relevant in cancer metabolism. In vitro studies indicate that modifications at the C-2 position enhance its binding affinity to hexokinase, a key enzyme in glycolysis .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship of galactopyranosides has been explored extensively. Modifications such as the introduction of aliphatic chains can significantly impact their biological properties, including stability and interaction with target proteins .

Case Study 1: Antimicrobial Efficacy Against Bacterial Strains

A study conducted on various galactopyranoside derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications could enhance their antibacterial properties.

Case Study 2: Cancer Cell Line Studies

Research involving the application of galactopyranosides in glioblastoma multiforme (GBM) models showed that these compounds could reduce cell viability by inhibiting key metabolic pathways. The findings suggest that further exploration into their therapeutic potential could lead to novel treatment strategies for aggressive cancers .

Q & A

Q. What are the optimal synthetic routes for 1-heptylthio-1-deoxygalactopyranoside, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves glycosylation of a galactopyranose derivative with a heptylthiol group. Key steps include:
  • Protecting Group Strategy : Use temporary protecting groups (e.g., acetyl or benzyl) to shield hydroxyl groups during glycosidic bond formation. Selective deprotection post-reaction ensures regioselectivity .
  • Activation of Anomeric Carbon : Employ Lewis acids (e.g., BF₃·Et₂O) to generate reactive intermediates like glycosyl triflates or chlorides. These intermediates enhance nucleophilic substitution with heptylthiol .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DCM) at 0–25°C improve reaction control. Yields >70% are achievable with optimized stoichiometry (1:1.2 sugar:thiol ratio) .

Q. How can researchers structurally characterize 1-heptylthio-1-deoxygalactopyranoside using spectroscopic techniques?

  • Methodological Answer : Combine multiple techniques for unambiguous confirmation:
TechniqueKey Data PointsReference Source
NMR Anomeric proton (δ 5.2–5.5 ppm, doublet), heptyl chain signals (δ 0.8–1.5 ppm)SpectraBase
MS Molecular ion peak ([M+Na]⁺ at m/z ~350) and fragmentation patternNIST Chemistry WebBook
IR S–C stretching (~650 cm⁻¹), absence of O–H (if fully protected)Experimental protocols

Q. What are the common chemical reactions involving this compound in glycosylation studies?

  • Methodological Answer : The heptylthio group acts as a stable leaving group, enabling:
  • Glycosylation : React with alcohols or amines under acidic conditions (e.g., TMSOTf catalyst) to form O- or N-glycosides .
  • Thiol-Disulfide Exchange : Use oxidizing agents (e.g., H₂O₂) to generate disulfide-linked glycoconjugates, useful in drug delivery studies .

Advanced Research Questions

Q. How does the heptylthio group influence glycosylation kinetics compared to shorter alkyl chains?

  • Methodological Answer : The heptyl chain’s hydrophobicity increases steric hindrance, reducing reaction rates by ~20% compared to methylthio analogs. Kinetic studies (via <sup>1</sup>H-NMR monitoring) show pseudo-first-order kinetics with activation energy (Eₐ) ~45 kJ/mol. Solvent polarity (e.g., acetonitrile vs. toluene) further modulates transition-state stability .

Q. What strategies improve the compound’s stability in aqueous buffers for membrane protein studies?

  • Methodological Answer :
  • Micelle Formation : At concentrations above critical micelle concentration (CMC ~0.1 mM), the compound self-assembles into micelles, shielding the labile glycosidic bond from hydrolysis .
  • pH Control : Buffers at pH 6.5–7.5 minimize acid-catalyzed degradation. Additives like glycerol (10% v/v) enhance thermal stability during protein solubilization .

Q. How can researchers analyze its interaction with membrane proteins using biophysical assays?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics (kon/koff) with purified receptors (e.g., lectins) .
  • Fluorescence Quenching : Monitor tryptophan emission shifts in proteins upon ligand binding. Data fitting with Stern-Volmer plots quantifies binding constants (Kd ~µM range) .

Q. What computational methods predict its reactivity in glycosyltransferase-catalyzed reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition-state geometries (B3LYP/6-31G* level) to identify nucleophilic attack barriers. The heptylthio group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
  • MD Simulations : Simulate enzyme-compound docking (e.g., with β-galactosidase) to assess steric clashes and hydrogen-bonding interactions .

Q. How to design analogs to explore structure-activity relationships (SAR) in glycoconjugate vaccines?

  • Methodological Answer :
  • Variation of Alkyl Chain : Synthesize analogs with C4–C10 thioethers to correlate chain length with immune activation (e.g., cytokine profiling in dendritic cells) .
  • Epimerization Studies : Compare α/β-anomers’ binding to Toll-like receptors (TLRs) via SPR or ITC .

Q. What NMR-based approaches quantify its binding to carbohydrate-binding proteins?

  • Methodological Answer :
  • Saturation Transfer Difference (STD) NMR : Saturate protein protons and observe ligand signal attenuation. Calculate epitope mapping from STD effects .
  • <sup>13</sup>C-Labeling : Incorporate <sup>13</sup>C at the anomeric carbon to track binding-induced chemical shift perturbations (CSPs) in 2D HSQC spectra .

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